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Compound of Interest

Compound Name:
3-Aminobenzo[d]isoxazole-4-

carboxylic Acid

CAS No.: 1104505-81-8

Cat. No.: B1449201

Get Quote

The 3-Aminobenzo[d]isoxazole-4-carboxylic acid molecule belongs to the benzisoxazole

family, a class of heterocyclic compounds featuring a benzene ring fused to an isoxazole ring.

[1] In the landscape of medicinal chemistry, the benzisoxazole scaffold is recognized as a

"privileged structure."[2] This designation is earned by its recurring presence in a multitude of

compounds exhibiting significant pharmacological activity.[2] The aromatic nature of the ring

system imparts considerable stability, while also presenting reactive sites that allow for diverse

functionalization.[1][3] This combination of stability and synthetic versatility has led to the

successful development of numerous drugs, including the antipsychotic risperidone and the

anticonvulsant zonisamide.[1][2][3] Derivatives of this scaffold have demonstrated a broad

spectrum of therapeutic potential, with reported activities including antimicrobial, anti-

inflammatory, and anti-tubercular effects.[2][4]

The subject of this guide, 3-Aminobenzo[d]isoxazole-4-carboxylic acid, is a bifunctional

derivative of this important scaffold. Possessing both a primary amino group and a carboxylic

acid, it can be classified as a non-proteinogenic, or "unnatural," amino acid analog.[5][6] Such

molecules are of immense interest in drug discovery as they serve as valuable building blocks

for creating peptidomimetics—compounds designed to mimic natural peptides but with

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1449201#bc-rfq
https://www.benchchem.com/product/b1449201/docs?utm_src=pdf-body#introduction-the-benzisoxazole-scaffold-as-a-privileged-structure
https://en.wikipedia.org/wiki/Benzisoxazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072331/
https://en.wikipedia.org/wiki/Benzisoxazole
https://www.chemeurope.com/en/encyclopedia/Benzisoxazole.html
https://en.wikipedia.org/wiki/Benzisoxazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072331/
https://www.chemeurope.com/en/encyclopedia/Benzisoxazole.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072331/
https://www.researchgate.net/publication/387881693_Benzisoxazole_Derivatives_Synthesis_and_Their_Therapeutic_Significance_in_Medicinal_Chemistry
https://www.benchchem.com/product/b1449201/docs?utm_src=pdf-body#introduction-the-benzisoxazole-scaffold-as-a-privileged-structure
https://pmc.ncbi.nlm.nih.gov/articles/PMC9457529/
https://www.mdpi.com/1420-3049/27/17/5612
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449201?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


enhanced metabolic stability and tailored biological activity.[5][6] This guide provides a detailed

examination of its core chemical properties, reactivity, and potential applications.

Physicochemical and Computational Properties
The fundamental properties of a molecule are critical for predicting its behavior in both

chemical and biological systems. The key physicochemical and computationally derived

properties of 3-Aminobenzo[d]isoxazole-4-carboxylic acid are summarized below.

Property Value Source

CAS Number 1104505-81-8 [7][8]

Molecular Formula C₈H₆N₂O₃ [7][8]

Molecular Weight 178.14 g/mol [7][8]

Synonyms
3-Amino-1,2-benzoxazole-4-

carboxylic acid
[7]

Purity (Typical) ≥98% [7][8]

Topological Polar Surface Area

(TPSA)
89.35 Å² [7]

LogP (Calculated) 1.1082 [7]

Hydrogen Bond Donors 2 [7]

Hydrogen Bond Acceptors 4 [7]

Rotatable Bonds 1 [7]

Spectroscopic Profile: A Structural Elucidation
While specific spectra for this exact compound are not publicly available, a comprehensive

spectroscopic profile can be predicted based on its constituent functional groups and

established principles of spectroscopic interpretation.

Infrared (IR) Spectroscopy
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The IR spectrum is expected to be complex due to the presence of multiple polar functional

groups.[9] Key diagnostic absorptions would allow for unambiguous identification.

Functional Group
Expected Absorption
Range (cm⁻¹)

Characteristics

Carboxylic Acid O-H Stretch 2500 - 3300

Very broad band, often

overlapping with C-H

stretches.[10][11]

Amine N-H Stretch 3300 - 3500
One or two sharp to

moderately broad bands.[12]

Carboxylic Acid C=O Stretch 1690 - 1760 Intense, sharp band.[10][11]

Aromatic C=C Stretch 1450 - 1600
Multiple sharp bands of

varying intensity.

Carboxylic Acid C-O Stretch 1210 - 1320 Strong band.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide definitive evidence of the molecular structure. The

expected chemical shifts (in ppm, relative to TMS) are outlined below.
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Nucleus
Expected Chemical Shift
(ppm)

Multiplicity & Notes

¹H NMR

Carboxylic Acid (-COOH) > 10.0
Very broad singlet,

concentration-dependent.[13]

Aromatic Protons 7.0 - 8.5

Multiple signals (doublets,

triplets) corresponding to the

three protons on the benzene

ring.

Amine (-NH₂) 3.5 - 5.5

Broad singlet, position can

vary with solvent and

concentration.

¹³C NMR

Carboxylic Acid (-COOH) 165 - 185
Low intensity signal due to

long relaxation time.[13]

Aromatic & Isoxazole Carbons 110 - 160

Multiple signals corresponding

to the carbons of the fused ring

system.

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight and provide insight into the molecule's

fragmentation patterns.

Molecular Ion (M⁺): An exact mass measurement would yield a peak at m/z ≈ 178.0378,

corresponding to the molecular formula C₈H₆N₂O₃.

Key Fragmentation: A characteristic fragmentation pathway for carboxylic acids is the loss of

a carboxyl group as CO₂ (44 Da), which would result in a significant fragment ion at m/z ≈

134.[14] Further fragmentation of the benzisoxazole ring would also be observed.

Synthesis and Chemical Reactivity
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The synthesis of substituted benzisoxazoles can be approached through various strategies,

including the closure of the isoxazole ring onto a pre-functionalized benzene ring or the

construction of the benzene ring from a substituted isoxazole. The synthesis of 3-amino-

substituted isoxazoles, in particular, can be challenging using standard palladium or copper-

catalyzed amination methods.[15] A more effective general strategy involves the reaction of

amines with 3-bromoisoxazolines, followed by an oxidation step to form the aromatic isoxazole

ring.[15] Another reported method for generating 3-amino-1,2-benzisoxazoles proceeds from a

2-cyanobenzonitrile derivative.[16]

Pathway A: Ring Cyclization

Pathway B: Functional Group Interconversion

Ortho-Substituted
Benzonitrile Intermediate (e.g., Oxime)

 Hydroxylamine
 or derivative 

3-Aminobenzisoxazole Core

 Intramolecular
 Cyclization 

3-Aminobenzo[d]isoxazole
-4-carboxylic acid

 Carboxylation 

3-Bromo-4-carboxy-
benzisoxazole

Target Molecule

 Amination
 (e.g., Buchwald-Hartwig

 or SNAr variant) 
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Caption: Generalized synthetic pathways to the target molecule.

The true utility of 3-Aminobenzo[d]isoxazole-4-carboxylic acid lies in the differential

reactivity of its two primary functional groups: the nucleophilic 3-amino group and the 4-

carboxylic acid group.

The Carboxylic Acid Group: This group is the primary handle for amide bond formation. It can

be readily activated using standard peptide coupling reagents (e.g., HBTU, HATU, EDC) to

react with the N-terminus of peptides or other primary/secondary amines.[5][6] This reaction

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pubs.acs.org/doi/10.1021/ol9000284
https://pubs.acs.org/doi/10.1021/ol9000284
https://www.researchgate.net/publication/230127066_A_novel_synthesis_of_3-Amino-12-benzisoxazoles_-_an_entry_into_the_isoxazolo345-ef14benzoxazepine_ring_system
https://www.benchchem.com/product/b1449201/docs?utm_src=pdf-body-img#introduction-the-benzisoxazole-scaffold-as-a-privileged-structure
https://www.benchchem.com/product/b1449201/docs?utm_src=pdf-body#introduction-the-benzisoxazole-scaffold-as-a-privileged-structure
https://pmc.ncbi.nlm.nih.gov/articles/PMC9457529/
https://www.mdpi.com/1420-3049/27/17/5612
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449201?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


is fundamental to its use in solid-phase peptide synthesis for creating novel peptidomimetics.

[5][6] The carboxylic acid can also be converted to its corresponding methyl or ethyl ester, as

evidenced by the commercial availability of its methyl ester derivative.[17]

The Amino Group: The 3-amino group is a nucleophilic center capable of reacting with a

wide range of electrophiles. It can undergo acylation, sulfonylation, and alkylation.

Interestingly, studies on the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid

have shown that its amino group can be unreactive under typical Fmoc-protection conditions

used in peptide synthesis, suggesting that selective derivatization of the carboxylic acid is

feasible without protecting the amino group.[5] This differential reactivity is a significant

advantage, simplifying synthetic schemes.

Carboxylic Acid Reactions Amino Group Reactions

3-Aminobenzo[d]isoxazole
-4-carboxylic acid

Amide Formation
(Peptide Coupling)

 R-NH₂,
 Coupling Reagent 

Esterification

 R-OH, H⁺ 

Acid Chloride
Formation

 SOCl₂ 

Acylation

 R-COCl 

Sulfonylation

 R-SO₂Cl 

Alkylation

 R-X 
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Caption: Key reactive sites and potential transformations.

Applications in Medicinal Chemistry and Drug
Development
The unique bifunctional nature of 3-Aminobenzo[d]isoxazole-4-carboxylic acid positions it

as a high-value building block for modern drug discovery programs.
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Peptidomimetic Design: Natural peptides often make excellent drug candidates due to their

high potency and selectivity, but they are limited by poor metabolic stability (rapid

degradation by proteases).[6] Incorporating unnatural amino acids like this one into a peptide

sequence can introduce conformational constraints and steric hindrance that protect against

enzymatic degradation, thereby improving pharmacokinetic properties.[5][6]

Scaffold Decoration and Library Synthesis: The molecule can serve as a versatile scaffold.

The carboxylic acid can be anchored to a solid support for combinatorial synthesis, while the

amino group can be derivatized with a diverse set of building blocks (e.g., other carboxylic

acids, sulfonyl chlorides) to rapidly generate a library of compounds for high-throughput

screening.

Bioisosteric Replacement: Carboxylic acids are present in roughly 25% of all commercial

drugs, often serving as a key interaction point with biological targets. However, they can also

lead to poor membrane permeability and rapid metabolism. The isoxazole ring itself,

particularly in the form of a 3-hydroxyisoxazole, is a well-established bioisostere for a

carboxylic acid, mimicking its acidic properties while offering a different physicochemical

profile.[18][19] This molecule provides a platform to explore structure-activity relationships

around this important pharmacophore.

Experimental Protocol: Amide Coupling to a Resin-
Bound Peptide
This protocol describes a generalized procedure for coupling 3-Aminobenzo[d]isoxazole-4-
carboxylic acid to the N-terminus of a peptide synthesized on a solid support, a key step in

creating modified peptides.

Objective: To demonstrate the reactivity of the carboxylic acid moiety in a standard solid-phase

synthesis workflow.

Materials:

Resin-bound peptide with a free N-terminal amine (e.g., Rink Amide resin)

3-Aminobenzo[d]isoxazole-4-carboxylic acid (3 equivalents)
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HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9

equivalents)

DIPEA (N,N-Diisopropylethylamine) (6 equivalents)

DMF (N,N-Dimethylformamide), peptide synthesis grade

DCM (Dichloromethane)

Solid-phase synthesis vessel with a frit

Procedure:

Resin Swelling: Place the resin-bound peptide in the synthesis vessel. Wash and swell the

resin with DMF (3 x 5 mL for 5 min each).

Deprotection (if necessary): If the N-terminal amine is protected (e.g., with Fmoc), perform a

deprotection step (e.g., 20% piperidine in DMF, 2 x 10 min). Wash thoroughly with DMF (5 x

5 mL) and DCM (3 x 5 mL).

Activation of Carboxylic Acid: In a separate vial, dissolve 3-Aminobenzo[d]isoxazole-4-
carboxylic acid and HBTU in a minimal amount of DMF. Add DIPEA and vortex for 1-2

minutes. The solution should change color, indicating the formation of the active ester.

Causality: HBTU is a coupling reagent that reacts with the carboxylic acid to form a highly

reactive OBt active ester. This intermediate is susceptible to nucleophilic attack by the

peptide's N-terminal amine. DIPEA acts as an organic base to neutralize the resulting

hexafluorophosphate salt and maintain a basic pH for the reaction.

Coupling Reaction: Add the activated acid solution to the synthesis vessel containing the

resin. Agitate the vessel at room temperature for 2-4 hours.

Monitoring the Reaction: To ensure the coupling is complete, take a small sample of the resin

beads, wash them thoroughly, and perform a qualitative test for free amines (e.g., Kaiser test

or Chloranil test). A negative result (e.g., colorless or yellow beads for the Kaiser test)

indicates a complete reaction.
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Self-Validation: The Kaiser test provides an internal control. If the test is positive (blue

beads), it indicates incomplete coupling, and the coupling step (steps 3 and 4) should be

repeated.

Washing: Once the reaction is complete, drain the reaction solution and wash the resin

thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove any unreacted reagents and

byproducts.

Cleavage and Purification: The final modified peptide can be cleaved from the resin using a

standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude peptide is then

precipitated, lyophilized, and purified using reverse-phase HPLC.

Conclusion
3-Aminobenzo[d]isoxazole-4-carboxylic acid is a molecule of significant strategic

importance for chemical and pharmaceutical research. Its foundation on the privileged

benzisoxazole scaffold, combined with the versatile and differentially reactive amino and

carboxylic acid functional groups, makes it an exemplary building block for the synthesis of

complex molecular architectures. Its application as an unnatural amino acid analog in the

construction of stable peptidomimetics represents a key avenue for the development of next-

generation therapeutics. A thorough understanding of its physicochemical properties,

spectroscopic signatures, and reactivity is paramount for any scientist seeking to leverage its

potential in drug discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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